(R)-(3-Fluorophenyl)oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(3-Fluorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of ®-3-fluorostyrene using a peracid, such as meta-chloroperoxybenzoic acid, under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantiomeric excess .
Industrial Production Methods
Industrial production of ®-(3-Fluorophenyl)oxirane often involves the use of chiral catalysts to ensure high enantioselectivity. The process may include the use of transition metal catalysts, such as titanium or vanadium complexes, in combination with chiral ligands. These methods allow for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
®-(3-Fluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, such as amines or alcohols, leading to the formation of β-substituted alcohols or amines.
Reduction: The compound can be reduced to ®-3-fluorophenylethanol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the oxirane ring can yield ®-3-fluorophenylacetaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.
Major Products
Nucleophilic Substitution: β-substituted alcohols or amines.
Reduction: ®-3-fluorophenylethanol.
Oxidation: ®-3-fluorophenylacetaldehyde.
Scientific Research Applications
®-(3-Fluorophenyl)oxirane is utilized in various scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving epoxides.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(3-Fluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form more complex structures .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Chlorophenyl)oxirane
- ®-3-Bromophenyl)oxirane
- ®-3-Methylphenyl)oxirane
Uniqueness
®-(3-Fluorophenyl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(2S)-2-(3-fluorophenyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRZCKMGQHNJA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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